2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole
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Overview
Description
2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 2,2-dimethoxyethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazoles with various functional groups.
Scientific Research Applications
2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole
- Dimethoxyethane
- 5-Aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones
Uniqueness
2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethoxyethyl group provides additional sites for chemical modification, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for both research and industrial purposes .
Properties
IUPAC Name |
2-(2,2-dimethoxyethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-14-10(15-2)7-13-11-8-5-3-4-6-9(8)12-13/h3-6,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQLCYHOYFMWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1N=C2C=CC=CC2=N1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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